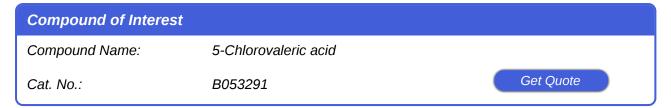


5-Chlorovaleric Acid: A Versatile C5 Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorovaleric acid, also known as 5-chloropentanoic acid, is a bifunctional organic compound that has emerged as a crucial building block in contemporary organic synthesis. Its structure, featuring a terminal carboxylic acid and a primary alkyl chloride, offers two distinct reactive sites that can be selectively manipulated to construct a wide array of complex molecules. This unique combination makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, polymers, and fragrances.[1][2] The presence of the chlorine atom at the 5-position allows for a variety of nucleophilic substitution reactions, while the carboxylic acid moiety can undergo esterification, amidation, and other standard transformations.[3] This guide provides a comprehensive overview of the synthesis, key reactions, and applications of **5-chlorovaleric acid**, with a focus on its role in drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **5-chlorovaleric acid** and its derivatives is essential for their effective use in synthesis. The following tables summarize key quantitative data for **5-chlorovaleric acid** and its commonly used derivative, 5-chlorovaleryl chloride.

Table 1: Physicochemical Properties of 5-Chlorovaleric Acid



Property	Value	Reference(s)	
CAS Number	1119-46-6	[2][4]	
Molecular Formula	C ₅ H ₉ ClO ₂	[4][5]	
Molecular Weight	136.58 g/mol	[4][5]	
Appearance	Colorless to light yellow clear liquid	[4]	
Melting Point	18 °C	[2][4]	
Boiling Point	503.20 K (230.05 °C)	[6]	
Density	1.170 g/mL at 20 °C	[2][4]	
Refractive Index (n20/D)	1.454	[2][4]	
Solubility	Soluble in water	_	
рКа		_	
LogP	1.480	[6]	

Table 2: Physicochemical Properties of 5-Chlorovaleryl Chloride

Property	Value	Reference(s)	
CAS Number	1575-61-7	[7]	
Molecular Formula	C5H8Cl2O	[8]	
Molecular Weight	155.02 g/mol	[8][9]	
Appearance	Clear to yellowish liquid		
Boiling Point	38-39 °C at 0.15 mmHg	[7]	
Density	1.2 g/mL at 25 °C	[7]	
Refractive Index (n20/D)	1.464	[7]	
Flash Point	91 °C (closed cup)	[7]	



Synthesis of 5-Chlorovaleric Acid

Several synthetic routes to **5-chlorovaleric acid** have been developed, with the choice of method often depending on the availability of starting materials, cost, and safety considerations. Two common methods are detailed below.

From 1,4-Dichlorobutane and Sodium Cyanide

This widely used industrial method involves a two-step process: nucleophilic substitution with cyanide followed by hydrolysis.



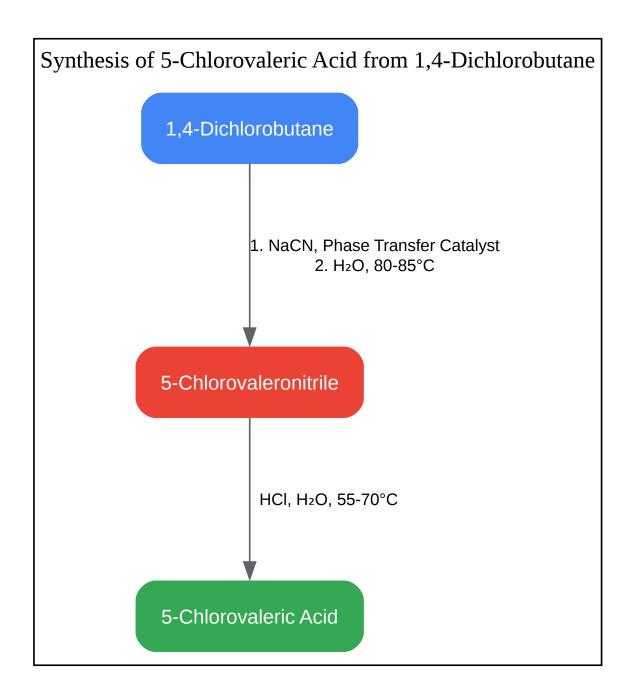


Figure 1: Synthesis of **5-Chlorovaleric Acid** from 1,4-Dichlorobutane.



Experimental Protocol:

Step 1: Synthesis of 5-Chlorovaleronitrile[10][11] To a reactor are added 1,4-dichlorobutane and a phase transfer catalyst (e.g., tetrabutylammonium bromide).[10] The mixture is heated to 80-85 °C with stirring. An aqueous solution of sodium cyanide is then added dropwise over several hours.[10] After the addition is complete, the reaction is stirred for an additional hour at the same temperature. The organic phase containing 5-chlorovaleronitrile is then separated.

Step 2: Hydrolysis to **5-Chlorovaleric Acid**[10][11] The crude 5-chlorovaleronitrile is heated with concentrated hydrochloric acid at 55-70 °C for approximately 5 hours.[10] After cooling, water is added to dissolve the ammonium chloride byproduct. The organic layer, containing **5-chlorovaleric acid**, is then separated, washed, and purified.

From 1-Bromo-3-chloropropane and Diethyl Malonate

This alternative synthesis avoids the use of highly toxic cyanides.



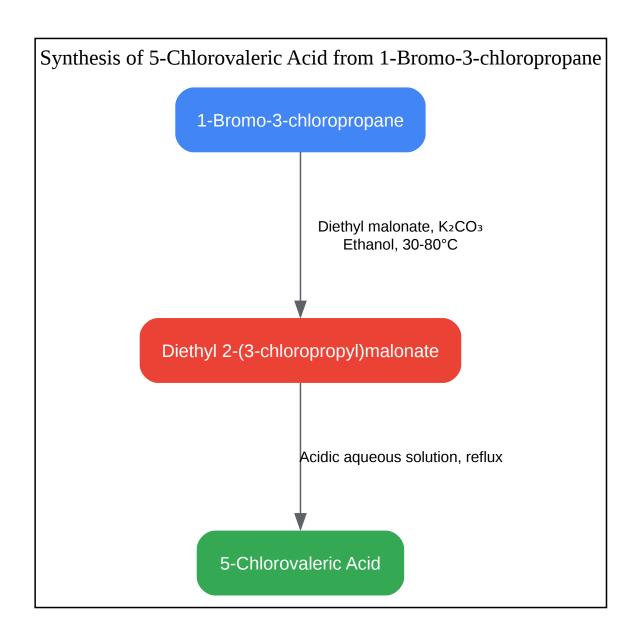


Figure 2: Synthesis via Diethyl Malonate.



Experimental Protocol:[12]

Step 1: Synthesis of Diethyl 2-(3-chloropropyl)malonate 1-Bromo-3-chloropropane, diethyl malonate, and potassium carbonate are stirred in a solvent such as ethanol at a temperature ranging from 30-80 °C for 5-30 hours. After cooling, the solid potassium salts are filtered off, and the filtrate is distilled under reduced pressure to yield diethyl 2-(3-chloropropyl)malonate.

Step 2: Hydrolysis and Decarboxylation The resulting diethyl 2-(3-chloropropyl)malonate is refluxed in an acidic aqueous solution for 5-30 hours. Upon cooling, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and concentrated under reduced pressure to afford **5-chlorovaleric acid**. A yield of 92-95% for this step has been reported.[12]

Key Reactions of 5-Chlorovaleric Acid

The dual functionality of **5-chlorovaleric acid** allows for a diverse range of chemical transformations, making it a versatile synthetic intermediate.

Conversion to 5-Chlorovaleryl Chloride

The carboxylic acid can be readily converted to the more reactive acid chloride, which is a key intermediate for many subsequent reactions.

Experimental Protocol:[12] **5-Chlorovaleric acid** is reacted with thionyl chloride, often with a catalytic amount of DMF, at a temperature between 25-100 °C. After the reaction is complete, the excess thionyl chloride is removed by distillation, and the resulting 5-chlorovaleryl chloride is purified by vacuum distillation. Yields for this conversion are typically high, in the range of 96-98%.[12]

Nucleophilic Substitution Reactions

The terminal chlorine atom is susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

 Amine Nucleophiles: Reaction with primary or secondary amines yields N-substituted 5aminovaleric acid derivatives.



 Thiol Nucleophiles: Reaction with thiols leads to the formation of 5-thio-substituted valeric acid derivatives.[3]

Esterification

The carboxylic acid group can be esterified under standard conditions.

Experimental Protocol (Fischer Esterification): **5-Chlorovaleric acid** is heated in an excess of an alcohol (e.g., ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction is typically driven to completion by removing the water formed during the reaction. The ester product is then isolated and purified. Yields can be very high, often exceeding 99% under optimized conditions.[13][14]

Table 3: Representative Reactions of 5-Chlorovaleric Acid and its Derivatives

Reactant(s)	Reagent(s)	Product	Yield (%)	Reference(s)
5-Chlorovaleric acid	Thionyl chloride	5-Chlorovaleryl chloride	96-98	[12]
5-Chlorovaleric acid	Ethanol, H ₂ SO ₄ (cat.)	Ethyl 5- chlorovalerate	>99	[13]
5-Chlorovaleryl chloride	Cyclohexylamine	5-Chloro-N- cyclohexylvalera mide	83.2	
5-Chlorovaleryl chloride	1-(4- aminophenyl)-3- morpholino-5,6- dihydropyridin- 2(1H)-one	5-chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentan amide	96	

Applications in Drug Synthesis

5-Chlorovaleric acid and its derivatives are pivotal intermediates in the synthesis of several commercially important pharmaceutical agents.



Synthesis of Cilostazol

Cilostazol is a phosphodiesterase inhibitor used to treat intermittent claudication.[15] 5-Chlorovaleryl chloride is a key building block in its synthesis.

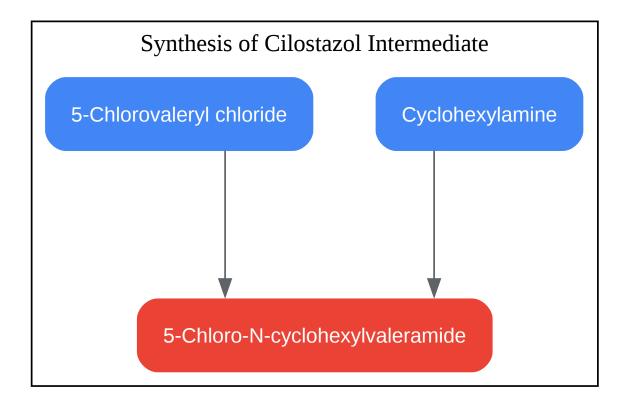


Figure 3: Key Step in Cilostazol Synthesis.



The synthesis involves the acylation of cyclohexylamine with 5-chlorovaleryl chloride to form 5-chloro-N-cyclohexylvaleramide. This intermediate is then further elaborated to yield cilostazol.

Synthesis of Apixaban

Apixaban is a direct factor Xa inhibitor used as an anticoagulant.[16] Its synthesis also utilizes 5-chlorovaleryl chloride.



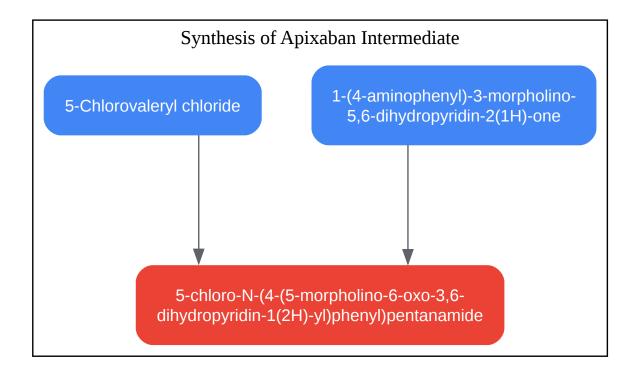


Figure 4: Key Step in Apixaban Synthesis.

In the synthesis of an apixaban precursor, 5-chlorovaleryl chloride is reacted with 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one to form an amide intermediate, which



is subsequently cyclized.

Signaling Pathways of Derived Pharmaceuticals

The drugs synthesized using **5-chlorovaleric acid** as a building block exert their therapeutic effects by modulating specific biological signaling pathways.

Cilostazol Signaling Pathway

Cilostazol's primary mechanism of action is the inhibition of phosphodiesterase-3 (PDE3).[1] [15] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[1][15] Elevated cAMP activates protein kinase A (PKA), which in turn leads to the inhibition of platelet aggregation and vasodilation.[1][17]

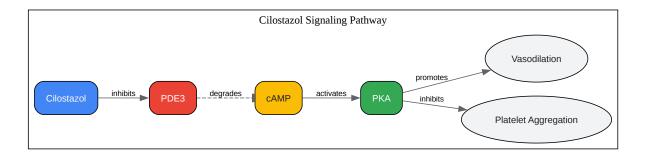




Figure 5: Cilostazol's Mechanism of Action.

Apixaban Signaling Pathway

Apixaban is a direct and reversible inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[16][18] By inhibiting Factor Xa, apixaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[16][18] This targeted inhibition of a single clotting factor provides a more predictable anticoagulant effect compared to older anticoagulants.[18]



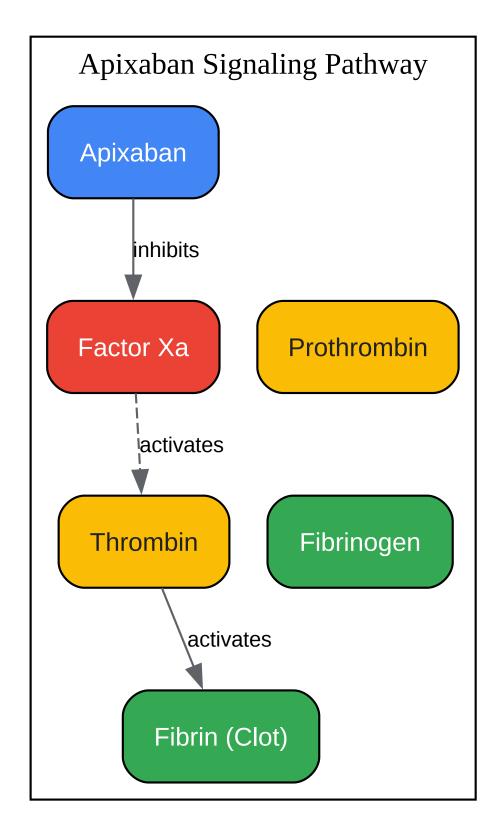


Figure 6: Apixaban's Mechanism of Action.



Conclusion

5-Chlorovaleric acid is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for the efficient construction of a wide range of molecular architectures, making it particularly important in the pharmaceutical industry. The synthetic routes to **5-chlorovaleric acid** are well-established, and its subsequent transformations are generally high-yielding and predictable. As demonstrated by its application in the synthesis of cilostazol and apixaban, this C5 building block continues to be a key component in the development of modern therapeutics. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for researchers and professionals in the field of organic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. 5-氯戊酸 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Chlorovaleric acid | 1119-46-6 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Chlorovaleric acid | C5H9ClO2 | CID 14244 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Chlorovaleric acid (CAS 1119-46-6) Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 5-Chlorovaleroyl chloride 96 1575-61-7 [sigmaaldrich.com]
- 8. 5-Chlorovaleryl Chloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. 5-Chlorovaleryl chloride | CAS#:1575-61-7 | Chemsrc [chemsrc.com]
- 10. 5-Chlorovaleryl chloride synthesis chemicalbook [chemicalbook.com]
- 11. CN102153459B Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method Google Patents [patents.google.com]



- 12. CN103193615A Novel synthesizing method of 5-chloro valeryl chloride Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. What is the mechanism of Cilostazol? [synapse.patsnap.com]
- 16. Apixaban Wikipedia [en.wikipedia.org]
- 17. The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Apixaban? [synapse.patsnap.com]
- To cite this document: BenchChem. [5-Chlorovaleric Acid: A Versatile C5 Building Block in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053291#5-chlorovaleric-acid-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





